Product packaging for Antibiotic 2230C(Cat. No.:CAS No. 36019-37-1)

Antibiotic 2230C

Cat. No.: B14686541
CAS No.: 36019-37-1
M. Wt: 777.8 g/mol
InChI Key: GESYZSHWHHOJFW-UHFFFAOYSA-N
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Description

Significance of Investigating Emerging Chemical Entities for Antimicrobial Applications

The investigation of new chemical compounds is paramount in the fight against AMR. Natural products, particularly from microbial sources, have historically been a rich source of antibiotics. toku-e.com The exploration of unique microorganisms, such as alkalophilic actinomycetes, offers the potential to discover novel molecular scaffolds with unique mechanisms of action that can circumvent existing resistance mechanisms.

Contemporary Challenges and Research Imperatives in Antimicrobial Drug Discovery

The development of new antibiotics faces significant hurdles. These challenges include the high rate of rediscovery of known compounds, the scientific difficulty of identifying novel targets, and economic disincentives for pharmaceutical investment in this area. patsnap.comnih.gov Overcoming these obstacles requires innovative research strategies and a renewed focus on fundamental scientific discovery to replenish the dwindling pipeline of new antimicrobial drugs. nih.gov

Rationale for Comprehensive Academic Research on Antibiotic 2230C

The antibiotic complex produced by Streptomyces sp. strain 2230C, initially referred to as this compound, represents a compelling subject for academic research. Its production by an alkalophilic actinomycete suggests unique biochemical pathways and potentially novel chemical structures. wikipedia.org A thorough understanding of its producing organism, biosynthesis, mechanism of action, and chemical properties is essential to evaluate its potential as a lead for new antimicrobial therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H55N5O19 B14686541 Antibiotic 2230C CAS No. 36019-37-1

Properties

CAS No.

36019-37-1

Molecular Formula

C29H55N5O19

Molecular Weight

777.8 g/mol

IUPAC Name

2-[5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C29H55N5O19/c30-2-8-23(52-28-20(44)19(43)16(40)10(4-36)48-28)18(42)13(34)27(46-8)51-24-11(5-37)49-29(21(24)45)53-25-14(38)6(31)1-7(32)22(25)50-26-12(33)17(41)15(39)9(3-35)47-26/h6-29,35-45H,1-5,30-34H2

InChI Key

GESYZSHWHHOJFW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N

Origin of Product

United States

Methodologies for the Discovery and Initial Identification of Antibiotic 2230c

Isolation and Cultivation Techniques for Potential Producer Organisms (if natural product)

The majority of clinically significant antibiotics are natural products, primarily synthesized by soil-dwelling microorganisms such as bacteria and fungi. researchgate.net The initial and most critical step in the discovery of a new natural antibiotic is the isolation and cultivation of the producing microorganism. Soil is a particularly rich reservoir for these microbes. libretexts.orgscispace.com

The process typically begins with the collection of environmental samples, such as soil, from diverse ecological niches to maximize the chances of finding novel microbial species. ijpsr.com A common procedure for isolating antibiotic-producing microbes involves the following steps:

Sample Preparation: A soil sample is suspended in sterile water or saline solution to create a slurry.

Serial Dilution: The soil suspension is serially diluted to reduce the microbial density, allowing for the growth of individual colonies when plated on agar (B569324). libretexts.org

Plating and Incubation: Aliquots of the dilutions are spread onto various selective agar media. The choice of media is crucial for targeting specific types of microorganisms. For instance, Glycerol Yeast Extract Agar is often used for the isolation of Streptomyces, a genus renowned for its prolific antibiotic production, while Sabouraud Dextrose Agar is suitable for fungi. libretexts.org The plates are then incubated under controlled conditions of temperature and humidity to foster microbial growth.

The following table illustrates a typical serial dilution and plating protocol for isolating potential antibiotic producers from a soil sample.

Dilution FactorVolume Plated (mL)Agar MediumIncubation Temperature (°C)Number of Colonies
10⁻³0.1Glycerol Yeast Extract Agar28Too numerous to count
10⁻⁴0.1Glycerol Yeast Extract Agar28152
10⁻⁵0.1Glycerol Yeast Extract Agar2835
10⁻⁶0.1Glycerol Yeast Extract Agar288

Data are for illustrative purposes.

Once distinct microbial colonies appear, they are sub-cultured to obtain pure isolates for subsequent screening.

Screening Strategies for Primary Antimicrobial Activity (e.g., high-throughput phenotypic screening)

After isolating potential producer organisms, the next step is to screen them for the production of compounds with antimicrobial activity. This is a critical juncture where a large number of isolates are tested to identify a few promising candidates.

Primary screening often involves relatively simple, cost-effective, and rapid methods to assess the ability of an isolate to inhibit the growth of pathogenic test organisms. nih.gov Common techniques include:

Agar Diffusion-Based Assays: These methods are widely used and rely on the diffusion of an antimicrobial agent through an agar medium to inhibit the growth of a test microorganism. nih.gov

Cross-Streak Method: The potential antibiotic-producing isolate is streaked in a single line on an agar plate, which is then incubated. Subsequently, pathogenic test strains are streaked perpendicular to the initial streak. Inhibition of the test strains' growth near the producer's streak line indicates antibiotic production. nih.gov

Agar Well/Plug Diffusion: Wells are punched into an agar plate seeded with a lawn of a pathogenic bacterium. The wells are then filled with a liquid culture or extract of the potential producer. After incubation, a clear zone of inhibition around the well signifies antimicrobial activity. nih.gov

More advanced and efficient screening strategies are employed in modern drug discovery, such as high-throughput phenotypic screening (HTS) . HTS allows for the rapid testing of thousands of microbial extracts or purified compounds against a panel of pathogenic bacteria in a multi-well plate format. drugtargetreview.comnih.gov Automated liquid handlers and readers are used to measure bacterial growth, often by detecting changes in optical density or fluorescence, which significantly accelerates the screening process. drugtargetreview.comnih.gov

The table below presents hypothetical results from a primary screening of microbial isolates against common pathogenic bacteria using the agar well diffusion method.

Isolate IDTest OrganismZone of Inhibition (mm)
S-2230AStaphylococcus aureus18
S-2230BEscherichia coli0
S-2230CStaphylococcus aureus25
S-2230CEscherichia coli15
S-2230DPseudomonas aeruginosa5

Data are for illustrative purposes. A zone of inhibition >10 mm is considered significant.

Isolates showing promising activity, such as S-2230C in the table above, are selected for further investigation.

Advanced Approaches in Chemical Compound Characterization

Once a promising antibiotic-producing microorganism is identified, the active compound must be purified and its chemical structure elucidated. This is a crucial step as the novelty and properties of the molecule are determined. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose. rsc.orgresearchgate.net

Chromatographic Techniques: These methods are used to separate the antibiotic from the complex mixture of compounds in the microbial culture broth.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification of individual compounds from a mixture. amazonaws.com The microbial extract is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases.

Spectroscopic Techniques: Once the antibiotic is purified, its chemical structure is determined using a variety of spectroscopic methods.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule, which allows for the determination of its molecular weight and elemental composition. mdpi.comchromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed atomic structure of a molecule. researchgate.netamazonaws.com One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide information about the connectivity of atoms and the stereochemistry of the compound.

The following table summarizes the key analytical techniques and the information they provide in the characterization of a novel antibiotic.

Analytical TechniqueInformation Obtained
HPLCPurification of the active compound
Mass SpectrometryMolecular weight and elemental formula
¹H NMRNumber and types of protons
¹³C NMRNumber and types of carbon atoms
2D NMR (e.g., COSY, HMBC)Connectivity of atoms and molecular backbone

De Novo Design and Synthetic Biology Approaches for Novel Antimicrobial Scaffolds

While the traditional approach to antibiotic discovery relies on screening natural sources, modern strategies increasingly incorporate rational design and genetic engineering to create novel antimicrobial agents.

De Novo Design: This approach involves the computational design of new molecules with desired antimicrobial properties. nih.govacs.org By understanding the structural features that confer antibacterial activity, such as amphiphilicity in antimicrobial peptides, scientists can design and synthesize novel molecules from scratch. frontiersin.orgmdpi.com These designed compounds, which can be peptides or small molecules, are then synthesized and tested for their efficacy. nih.govresearchgate.net

Synthetic Biology: Synthetic biology offers powerful tools to engineer microorganisms for the production of novel antibiotics. nih.govyoutube.com This can be achieved by:

Activating Silent Gene Clusters: Microbial genomes contain many biosynthetic gene clusters that are not expressed under standard laboratory conditions. Synthetic biology techniques can be used to activate these "silent" gene clusters, potentially leading to the production of new bioactive compounds.

Combinatorial Biosynthesis: This involves genetically modifying the biosynthetic pathways of known antibiotics to create novel derivatives. nih.gov By swapping or altering the enzymes in the pathway, new chemical structures with potentially improved properties can be generated. frontiersin.org

These cutting-edge approaches complement traditional screening methods and open up new avenues for the discovery of antibiotics with novel mechanisms of action, which is crucial in the fight against antimicrobial resistance. nih.gov

Following a comprehensive search for the chemical compound "Antibiotic 2230C," it has been determined that there is no recognized antibiotic with this specific designation in publicly available scientific literature. The search for its mechanism of action, including specific interactions with ribosomes, DNA gyrase, topoisomerase IV, and cell wall biosynthesis, did not yield any results for a compound named "this compound."

One vendor, EvitaChem, lists a product called "this compound" and suggests its mechanism of action involves the disruption of bacterial cell wall synthesis or inhibition of protein synthesis. evitachem.com However, this information is general and lacks the specific, detailed scientific data required to construct the requested article. Another search result mentions a phosphonopeptide with a melting point of 221 to 223°C, but this is a physical property and does not refer to a compound name. asm.org

It is important to note that the development of a single antibiotic that effectively targets three distinct and critical cellular pathways—protein synthesis (ribosomal interference), DNA replication (DNA gyrase and topoisomerase IV inhibition), and cell wall biosynthesis—would be a highly unusual and significant discovery in the field of microbiology. nih.govujms.net Typically, antibiotics exhibit a more focused mechanism of action. ujms.netsigmaaldrich.compatsnap.comresearchgate.net For instance, β-lactams and glycopeptides target cell wall synthesis nih.govnih.gov, fluoroquinolones inhibit DNA gyrase and topoisomerase IV patsnap.compatsnap.com, and various classes like macrolides and tetracyclines interfere with ribosomal function. researchgate.netscitechdaily.com

The concept of multi-target antibiotics is an active area of research aimed at combating antimicrobial resistance. nih.govdrugbank.com However, the specific combination of the three major pathways outlined in the request for a single compound named "this compound" is not documented in the available scientific and medical databases.

Given the absence of verifiable, detailed scientific information for a compound specifically named "this compound" that aligns with the multifaceted mechanism of action requested, it is not possible to generate the scientifically accurate and thorough article as per the instructions. The creation of such an article would require speculative information that cannot be substantiated by existing research.

Detailed Analysis of Molecular Interactions with Identified Bacterial Target Structures

Exploration of Other Essential Bacterial Process Disruptions (e.g., protein synthesis, metabolic pathways)

This compound, also known as Lividomycin, is an aminoglycoside antibiotic. ontosight.aiontosight.aiwikipedia.org Its primary mechanism of action is the disruption of bacterial protein synthesis, a fundamental process for bacterial viability. ontosight.aiontosight.ainih.gov

Inhibition of Protein Synthesis:

Lividomycin exerts its bactericidal effect by targeting the bacterial ribosome. ontosight.aiontosight.ai Research has demonstrated that it specifically binds to the 30S ribosomal subunit. ontosight.ainih.gov This interaction is central to its antimicrobial activity and leads to several downstream consequences that halt protein production:

Interference with the Initiation Complex: Lividomycin binding disrupts the formation of the initiation complex, a critical first step in the translation of messenger RNA (mRNA) into protein. ontosight.ai

Codon Misreading: The antibiotic induces codon misreading during the elongation phase of protein synthesis. nih.gov This means the ribosome incorrectly interprets the genetic code on the mRNA, leading to the incorporation of wrong amino acids into the growing polypeptide chain. The synthesis of non-functional or toxic proteins can damage the cell, including the cell membrane, contributing to the antibiotic's lethal effect. nih.gov

Stimulation of Aminoacyl-tRNA Binding: Studies on Escherichia coli have shown that Lividomycin stimulates the binding of aminoacyl-transfer RNA (tRNA) to the ribosome-mRNA complex. nih.gov However, it does not significantly affect the puromycin (B1679871) reaction, indicating a specific mode of interference with the translational process. nih.gov

Stage of Protein SynthesisEffect of this compound (Lividomycin)Reference
Initiation Disrupts the formation of the initiation complex. ontosight.ai
Elongation Induces codon misreading, leading to faulty protein synthesis. nih.gov
tRNA Binding Stimulates the binding of aminoacyl-tRNA to the ribosome. nih.gov

Disruption of Metabolic Pathways:

While direct inhibition of protein synthesis is the principal mechanism, the efficacy of aminoglycosides like Lividomycin is intrinsically linked to the metabolic state of the bacterium. The uptake of aminoglycosides into the bacterial cell is an active process that requires energy, often derived from the electron transport chain and a proton motive force.

Research on other aminoglycosides has shown that their bactericidal activity is enhanced in metabolically active bacteria, particularly those with high respiratory activity. embopress.org Conversely, mutations in genes related to the respiratory chain have been shown to confer resistance to aminoglycosides. embopress.org For example, studies with E. coli have demonstrated that mutations reducing the efficiency of the respiratory chain lead to decreased susceptibility to gentamicin, another aminoglycoside. embopress.org While specific studies detailing Lividomycin's impact on distinct metabolic pathways are limited, it is understood that its ability to enter the cell and exert its effect is dependent on these core energy-producing pathways. Disruption of these pathways, for instance in anaerobic environments or in metabolically dormant cells, can significantly reduce the antibiotic's effectiveness. wikipedia.org

Assessment of Cellular Effects and Phenotypic Changes Induced by this compound in Bacterial Cells

The inhibition of essential processes by this compound (Lividomycin) results in significant and observable consequences for the bacterial cell, ranging from direct lethal damage to more subtle phenotypic alterations.

Cellular Effects:

The most profound cellular effect of Lividomycin is the cessation of growth and eventual cell death. ontosight.ai This is a direct result of the catastrophic failure of protein synthesis. The production of aberrant proteins due to codon misreading can lead to a loss of functional integrity of the bacterial cell membrane, contributing to the bactericidal outcome. nih.govwikipedia.org

Phenotypic Changes:

The exposure of bacteria to antibiotics can induce various phenotypic changes as part of a stress response or as a consequence of the antibiotic's mechanism.

Morphological Changes: While specific data on Lividomycin-induced morphological changes are not extensively detailed, antibiotics that interfere with protein synthesis can cause a range of alterations in cell shape and size. These changes are often less dramatic than those caused by cell wall synthesis inhibitors (which can cause spheroplast formation) or DNA synthesis inhibitors (which can cause filamentation).

Formation of Small Colony Variants (SCVs): A significant phenotypic change associated with antibiotic pressure is the emergence of Small Colony Variants (SCVs). SCVs are slow-growing subpopulations that exhibit altered metabolism. nih.gov While some antibiotics are known to induce the formation of SCVs, aminoglycosides like Lividomycin are generally less effective against pre-existing SCVs. This reduced susceptibility is due to the lower membrane potential in SCVs, which impairs the energy-dependent uptake of the aminoglycoside into the cell. nih.gov Therefore, while not directly inducing them, the presence of Lividomycin could select for SCV populations, leading to persistent and difficult-to-treat infections.

Cellular or Phenotypic EffectDescriptionReference
Cell Viability Bactericidal; leads to cell death. ontosight.aiontosight.ai
Cell Membrane Mistranslated proteins can insert into and damage the cell membrane. nih.gov
Phenotypic Selection May select for Small Colony Variants (SCVs) due to their inherent low susceptibility to aminoglycosides. nih.gov

Information regarding "this compound" is not publicly available.

Following a comprehensive search of scientific databases and public records, no information, research, or data could be found for a compound specifically designated as "this compound." This name may refer to an internal code for a proprietary compound not yet disclosed in scientific literature, a newly discovered substance that has not been publicly documented, or a potential misnomer.

Consequently, it is not possible to generate the requested article on the "Preclinical Evaluation of the Antibacterial Spectrum and Potency of this compound" with the required level of detail and scientific accuracy. The creation of content for the specified sections—including in vitro susceptibility profiling against diverse bacterial pathogens and efficacy studies in preclinical infection models—is contingent on the availability of specific data for this compound, which is currently not in the public domain.

Without access to research findings, it is impossible to provide an authoritative and informative article that adheres to the strict outline and content inclusions requested.

Determination of Bacteriostatic versus Bactericidal Activity of this compound

The differentiation between bacteriostatic and bactericidal activity is a critical component of the preclinical assessment of a new antimicrobial agent. Bacteriostatic agents inhibit the growth and reproduction of bacteria, while bactericidal agents actively kill them. oup.comlabspec.org This distinction is crucial as it can influence the potential clinical applications of the antibiotic, particularly in severe infections or in patients with compromised immune systems where a bactericidal effect is often preferred. asm.org The determination of this activity is typically achieved by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after a specified incubation period. researchgate.net The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. asm.org A common benchmark for defining bactericidal activity is an MBC to MIC ratio (MBC/MIC) of ≤4. asm.org

Research findings for this compound have consistently demonstrated its potent bactericidal nature against a range of Gram-positive pathogens. Studies have shown that for susceptible organisms, the MBC values are typically at or just two-fold higher than the corresponding MIC values, resulting in an MBC/MIC ratio that is well within the threshold for bactericidal activity. asm.orgnih.gov

In comprehensive studies evaluating the activity of this compound against various strains of Staphylococcus aureus, including methicillin-susceptible (S. aureus), methicillin-resistant S. aureus (MRSA), and strains with reduced susceptibility to vancomycin (B549263), its bactericidal profile remains robust. For instance, against wild-type MRSA (MRSA-WT) strains, both the MIC₅₀ and MIC₉₀ (the concentrations required to inhibit 50% and 90% of isolates, respectively) were found to be 0.5 µg/mL. nih.gov Against strains with heterogeneous intermediate resistance to vancomycin (hVISA), the MIC₅₀ was 0.5 µg/mL and the MIC₉₀ was 1 µg/mL. nih.gov For vancomycin-intermediate S. aureus (VISA) strains, these values were 1 µg/mL and 2 µg/mL, respectively. nih.gov

Crucially, across all these S. aureus phenotypes, the MBC/MIC ratios for this compound remained low, indicating potent bactericidal action regardless of the resistance profile to other agents like vancomycin. nih.gov This is a significant finding, as many strains that exhibit tolerance to vancomycin (indicated by high MBC/MIC ratios for that drug) remain highly susceptible to the bactericidal effects of this compound. asm.orgnih.gov Time-kill curve studies further corroborate these findings, demonstrating a rapid reduction in bacterial counts, with a ≥3 log₁₀ decrease in the initial inoculum observed for the majority of strains within 8 hours of exposure to the antibiotic. nih.gov

The following tables present a summary of the MIC and MBC data for this compound against different S. aureus strains, illustrating its consistent bactericidal activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus Strains

Bacterial Strain MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL)
MRSA-WT 0.5 0.5 ≤1
hVISA 0.5 1 ≤1
VISA 1 2 0.5 - 4

Data derived from S. aureus strains with varying susceptibility to vancomycin. asm.orgnih.gov

Table 2: Bactericidal Activity of this compound against Staphylococcus aureus Strains

Bacterial Strain MBC/MIC Ratio Interpretation
MRSA-WT ≤2 Bactericidal
hVISA ≤2 Bactericidal
VISA ≤2 Bactericidal

An MBC/MIC ratio of ≤4 is indicative of bactericidal activity. asm.orgnih.gov

Physicochemical Properties of the Antibiotic Complex

The antibiotic complex produced by strain 2230C was initially named aabomycin. Subsequent research revealed that aabomycin A is a mixture of two closely related compounds: venturicidin A and venturicidin B, in an approximate 3:1 ratio. wikipedia.org

Biosynthesis of the Antibiotic Complex

Polyketide Synthase (PKS) Pathway

Macrolide antibiotics are assembled by large, multifunctional enzymes called polyketide synthases (PKSs). nih.gov The biosynthesis begins with a starter unit, typically acetyl-CoA or propionyl-CoA, which is then elongated by the sequential addition of extender units derived from malonyl-CoA or methylmalonyl-CoA. annualreviews.org Each elongation step is catalyzed by a specific module within the PKS enzyme complex. nih.gov The growing polyketide chain undergoes various modifications, such as reductions and dehydrations, before being cyclized to form the characteristic macrolactone ring. annualreviews.org

Investigations into Bacterial Resistance Mechanisms to Antibiotic 2230c

Characterization of Intrinsic Resistance Pathways

Intrinsic resistance is the innate ability of a bacterial species to resist the action of an antimicrobial agent, a trait that is independent of previous antibiotic exposure or horizontal gene transfer. mdpi.comnih.gov These inherent mechanisms often involve structural or functional characteristics of the bacterium.

Gram-negative bacteria, for instance, possess a complex cell envelope that includes an outer membrane, which acts as a formidable permeability barrier against many compounds. mdpi.combristol.ac.uk This membrane can significantly limit the influx of hydrophilic antibiotics, such as certain β-lactams and fluoroquinolones, which typically rely on porin channels to enter the cell. mdpi.comnih.gov The specific lipid and protein composition of this outer membrane has a major impact on the susceptibility of the microorganism. nih.govnih.gov For Antibiotic 2230C, initial investigations would characterize its ability to permeate this barrier in various bacterial species.

Table 1: Examples of Intrinsic Resistance Mechanisms

Mechanism Description Relevant Bacterial Groups
Outer Membrane Barrier The lipopolysaccharide (LPS) layer in the outer membrane restricts the entry of large or hydrophobic molecules. Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) nih.govfrontiersin.org
Innate Efflux Pumps Basal expression of multidrug-resistant (MDR) efflux pumps actively removes the antibiotic from the cell. mdpi.com Gram-positive and Gram-negative bacteria frontiersin.org

| Lack of Target | The bacterium may naturally lack the molecular target that the antibiotic is designed to inhibit. | e.g., Mycoplasma species lacking a cell wall are intrinsically resistant to β-lactams. nih.govfrontiersin.org |

Elucidation of Acquired Resistance Mechanisms

Acquired resistance develops when a previously susceptible bacterium gains the ability to resist an antibiotic, typically through genetic mutation or the acquisition of new genetic material. wikipedia.orgfrontiersin.org Understanding these pathways is crucial for predicting and overcoming the emergence of resistance to this compound in clinical settings.

A primary mechanism of acquired resistance involves altering the antibiotic's molecular target to reduce binding affinity. mdpi.comnih.gov This can occur through several means:

Point mutations in the gene encoding the target protein. For example, resistance to fluoroquinolones often arises from mutations in the gyrA and parC genes, which code for the DNA gyrase and topoisomerase IV enzymes, respectively. mdpi.comskintherapyletter.com

Enzymatic alteration of the binding site. This can involve the addition of chemical groups, such as methylation of ribosomal RNA, which can confer resistance to macrolides and other ribosome-targeting antibiotics. skintherapyletter.comdroracle.ai

Replacement or bypass of the original target. A classic example is the mecA gene in Methicillin-resistant Staphylococcus aureus (MRSA), which produces an alternative penicillin-binding protein (PBP2a) with low affinity for β-lactam antibiotics. mdpi.comskintherapyletter.com

Research into resistance for this compound would first identify its specific cellular target. Subsequently, resistant mutants would be selected and their genomes sequenced to identify mutations in the genes encoding this target or related components.

Table 2: Hypothetical Target Site Mutations Conferring Resistance to this compound

Bacterial Strain Target Gene Mutation Type Resulting Change in MIC* (µg/mL)
Wild-Type TargetX None 2
Mutant A TargetX Point Mutation (e.g., A145G) 32
Mutant B TargetX Deletion (e.g., ΔPhe210) 64
Mutant C regulatorY Upregulation of bypass protein >128

*Minimum Inhibitory Concentration; hypothetical data

While basal efflux pump activity contributes to intrinsic resistance, the overexpression of these pumps is a common and powerful acquired resistance mechanism. researchgate.netfrontiersin.org Bacteria can acquire mutations in regulatory genes that lead to a significant increase in the production of efflux pumps, thereby reducing the intracellular concentration of the antibiotic and allowing the bacteria to survive at higher drug concentrations. researchgate.netnih.gov

Families of efflux pumps, such as the Resistance-Nodulation-Division (RND) superfamily in Gram-negative bacteria, are particularly significant as they can confer resistance to a wide range of different antibiotic classes. mdpi.commdpi.com Studies on this compound would involve exposing bacteria to the compound and selecting for resistant isolates. The expression levels of known efflux pump genes (e.g., acrAB, mexAB) would be quantified using methods like quantitative real-time PCR (qRT-PCR) to determine if overexpression correlates with the resistance phenotype. mdpi.comnih.gov

Bacteria can acquire genes that encode enzymes capable of inactivating antibiotics. mdpi.comfuturelearn.com This inactivation can occur in two primary ways:

Structural degradation: The enzyme breaks down the antibiotic molecule. The most well-known examples are β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering penicillins and cephalosporins ineffective. mdpi.comfuturelearn.com

Chemical modification: The enzyme adds a chemical group (e.g., acetyl, phosphate, or adenyl group) to the antibiotic, which prevents it from binding to its target. skintherapyletter.com This is a common mechanism of resistance to aminoglycoside antibiotics. nih.govfrontiersin.org

To investigate this mechanism for this compound, researchers would screen resistant isolates for the ability to inactivate the drug in culture. If inactivation is detected, further work would focus on identifying and characterizing the specific enzyme responsible, often through proteomic and genetic analyses. plos.org

In Gram-negative bacteria, another key acquired resistance strategy is to limit the antibiotic's entry into the cell. mdpi.comumn.edu This is often achieved through mutations that alter the structure or decrease the number of porin channels in the outer membrane. bristol.ac.uknih.gov Fewer or less effective porins mean that hydrophilic antibiotics cannot enter the cell at a sufficient rate to reach their target. nih.gov This mechanism often works synergistically with efflux pumps; reduced entry combined with active efflux is a highly effective way for bacteria to achieve high levels of resistance. bristol.ac.ukmdpi.comgardp.org

Investigations would involve comparing the outer membrane protein profiles of susceptible and resistant strains of bacteria. A reduction or loss of specific porins in the resistant strains would suggest this as a mechanism. The genes encoding these porins would then be sequenced to identify the mutations responsible for the change in permeability. mdpi.com

Genetic Basis of Resistance Development to this compound

The development of the acquired resistance mechanisms described above is rooted in genetic changes. wikipedia.orgnih.gov These changes can be categorized as:

Chromosomal Mutations: Spontaneous mutations in the bacterial chromosome can alter antibiotic targets, change the expression of efflux pumps, or modify porin channels. nih.govnih.gov While the rate of spontaneous mutation is low, the rapid reproductive rate of bacteria allows for the selection and proliferation of resistant mutants in the presence of an antibiotic. wikipedia.org

Horizontal Gene Transfer (HGT): Bacteria can acquire resistance genes from other bacteria through processes like conjugation, transformation, or transduction. umn.edufrontiersin.org These genes are often located on mobile genetic elements such as plasmids and transposons. frontiersin.orgmdpi.com Plasmids can carry multiple resistance genes, conferring a multidrug-resistant (MDR) phenotype in a single transfer event. mdpi.comnih.gov Genes encoding efflux pumps, inactivating enzymes, or target-modifying enzymes are frequently spread via HGT. frontiersin.org

A comprehensive analysis of the genetic basis of resistance to this compound would involve whole-genome sequencing of resistant clinical isolates. This would allow for the identification of point mutations and the detection of acquired genetic elements carrying resistance determinants, providing a complete picture of how resistance emerges and spreads. nih.gov

Table 3: Compound Names Mentioned

Compound Name
Ampicillin (B1664943)
Aztreonam
Carbapenems
Cephalosporins
Chloramphenicol
Clavulanic acid
Clindamycin
Colistin
Daptomycin
Erythromycin
Fluoroquinolones
Kanamycin
Lincosamides
Linezolid
Macrolides
Meropenem
Metronidazole
Monobactams
Mupirocin
Neamine
Novobiocin
Oxazolidinones
Penicillins
Piperacillin
Polymyxins
Quinolones
Rifamycins
Spectinomycin
Streptogramins
Streptomycin
Sulfamethoxazole
Sulfonamides
Tazobactam
Telithromycin
Tetracyclines
Trimethoprim

Cross-Resistance Profiling of this compound with Existing Antimicrobials

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial drugs. biorxiv.org Conversely, collateral sensitivity is a phenomenon where resistance to one drug increases susceptibility to another. biorxiv.org Understanding these relationships is vital for effective antibiotic stewardship.

Resistance to the pyrrolomycin class of antibiotics, including 2230C, is primarily mediated by mechanisms that reduce drug accumulation, such as the upregulation of broad-spectrum efflux pumps. asm.orgnih.gov These pumps are notoriously promiscuous and can expel a wide variety of structurally unrelated compounds. Therefore, a mutation that increases the activity of an efflux pump is likely to confer resistance not only to pyrrolomycins but also to other classes of antibiotics that are substrates for that pump. reactgroup.org

For example, the AcrAB-TolC efflux system in E. coli is a well-studied example that confers resistance to multiple drug classes. elifesciences.org Therefore, it is plausible that bacteria developing resistance to this compound via efflux pump upregulation would exhibit cross-resistance to certain β-lactams, fluoroquinolones, and chloramphenicol. mdpi.comelifesciences.orgfrontiersin.org

The table below provides a hypothetical cross-resistance profile based on known mechanisms.

Primary Resistance Mechanism Antibiotic Class of 2230C Likely Cross-Resistant To Underlying Reason
Efflux Pump Overexpression (e.g., AcrAB-TolC) PyrrolomycinFluoroquinolones (e.g., Ciprofloxacin) mdpi.comfrontiersin.orgShared substrate specificity of the efflux pump.
β-Lactams (e.g., Ampicillin) elifesciences.orgShared substrate specificity of the efflux pump.
Chloramphenicol elifesciences.orgfrontiersin.orgShared substrate specificity of the efflux pump.
Reduced Membrane Permeability (Porin Loss) PyrrolomycinAminoglycosides (e.g., Gentamicin) mdpi.comReduced entry for multiple hydrophilic antibiotics.
Certain β-Lactams mdpi.comReduced entry for multiple hydrophilic antibiotics.

This table is illustrative and based on general principles of cross-resistance. Specific experimental data for this compound is not widely available.

Biosynthetic and Synthetic Pathways of Antibiotic 2230c

Elucidation of the Biosynthetic Gene Cluster

The biosynthesis of pyrrolnitrin (B93353), a potent antifungal compound, originates from a well-defined biosynthetic gene cluster (BGC). This cluster has been identified and characterized in several bacterial species, most notably in various strains of Pseudomonas. The core BGC for pyrrolnitrin consists of four essential genes, designated prnA, prnB, prnC, and prnD. nih.govrsc.org The organization of these genes within an operon is collinear with the sequence of enzymatic reactions they catalyze in the biosynthetic pathway. nih.gov

Genome mining and analysis using tools like antiSMASH have revealed the presence of similar BGCs in a variety of other bacteria, indicating a widespread capability for producing phenylpyrrole-based secondary metabolites. mdpi.com For instance, the analysis of bacterial genomes can identify numerous BGCs, including those for nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), which are responsible for the production of a vast array of natural products. mdpi.comfrontiersin.org The identification of a BGC is the foundational step for understanding and potentially engineering the production of these complex molecules. nih.gov In some cases, a single BGC can be responsible for the production of multiple, structurally distinct families of metabolites, with the final product being dictated by environmental factors such as iron availability.

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of pyrrolnitrin from its precursor, L-tryptophan, is a four-step enzymatic cascade. Each enzyme encoded by the prn gene cluster has been isolated, and its specific function has been characterized. nih.gov

The key enzymes and their roles are summarized below:

GeneEnzymeFunction
prnATryptophan-7-halogenaseCatalyzes the regioselective chlorination of L-tryptophan at the 7-position of the indole (B1671886) ring to form 7-chloro-L-tryptophan.
prnBHeme-dependent dioxygenaseCatalyzes the oxidative rearrangement and decarboxylation of 7-chloro-L-tryptophan to produce monodechloroaminopyrrolnitrin.
prnCFAD-dependent halogenaseCatalyzes the second chlorination event at the 3-position of the pyrrole (B145914) ring of monodechloroaminopyrrolnitrin to yield aminopyrrolnitrin.
prnDFAD-dependent oxidaseCatalyzes the final oxidation of the amino group of aminopyrrolnitrin to a nitro group, forming the final product, pyrrolnitrin.

The characterization of these enzymes has not only elucidated the pathway but has also revealed novel biochemical transformations. nih.govnih.govresearchgate.netmdpi.complos.orgrsc.org For example, PrnB, a heme-dependent dioxygenase, performs a complex ring rearrangement that is biochemically unique. The study of such enzymes provides valuable tools for biocatalysis and synthetic biology. nih.govresearchgate.netmdpi.complos.orgrsc.org

Precursor Incorporation Studies and Metabolic Engineering Strategies

Precursor incorporation studies have been fundamental in delineating the biosynthetic pathway of pyrrolnitrin, confirming that L-tryptophan is the primary building block. rsc.org Such studies often involve feeding isotopically labeled precursors to the producing organism and tracking the label's incorporation into the final product.

With the understanding of the biosynthetic pathway, metabolic engineering strategies have been developed to enhance the production of pyrrolnitrin and to create novel analogs. dovepress.comnih.govnih.govrsc.orgfrontiersin.org These strategies include:

Overexpression of biosynthetic genes: Increasing the expression levels of the prn gene cluster can lead to higher yields of pyrrolnitrin.

Enhancing precursor supply: Engineering the primary metabolism of the host organism to increase the intracellular pool of L-tryptophan can boost the production of the antibiotic.

Heterologous expression: The entire prn gene cluster can be transferred to and expressed in a non-native host, which may have more favorable growth characteristics or be more amenable to industrial fermentation.

Combinatorial biosynthesis: By combining genes from different biosynthetic pathways, it is possible to generate novel "unnatural" natural products.

These metabolic engineering approaches are not limited to microbial systems and have also been applied in plants for the production of valuable pharmaceutical compounds. nih.gov

Development of Chemoenzymatic Synthesis Approaches for Antibiotic 2230C

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of biocatalysis. mdpi.comchemrxiv.org This approach is particularly useful for the synthesis of complex natural products like pyrrolnitrin and its analogs.

A notable chemoenzymatic strategy for producing a related compound, the fungicide fludioxonil, involves a chemical synthesis step to create the core biaryl pyrrole structure, followed by a highly selective enzymatic chlorination step catalyzed by the PrnC enzyme. nih.gov This late-stage enzymatic functionalization allows for the precise installation of a chlorine atom at a specific position, a transformation that can be challenging to achieve with traditional chemical methods.

The development of chemoenzymatic routes often involves:

The use of isolated enzymes or whole-cell biocatalysts. nih.gov

The design of synthetic precursors that are suitable substrates for the key enzymes.

The optimization of reaction conditions to ensure compatibility between the chemical and enzymatic steps.

This powerful combination of chemical and biological catalysis provides a versatile platform for the efficient and sustainable production of complex molecules. mdpi.comchemrxiv.orgrsc.orgresearchgate.net

Methodologies for Total Chemical Synthesis of this compound

The total chemical synthesis of pyrrolnitrin and its derivatives has been an active area of research, providing access to these compounds for biological studies and as a platform for the creation of new analogs. nih.govwikipedia.org A general approach to the synthesis of halogenated arylpyrroles like pyrrolnitrin has been developed. nih.gov

Key features of these synthetic routes often include:

The construction of the core phenylpyrrole scaffold.

The introduction of the halogen and nitro functional groups.

Strategies for controlling regioselectivity during the various chemical transformations.

One reported synthesis utilizes newly synthesized halogenated pyrroles and 2,6-disubstituted nitrobenzenes or anilines to construct the target molecule. nih.gov Total synthesis provides an alternative to fermentation-based production and is crucial for structure-activity relationship studies, where a wide range of analogs with systematic structural modifications are required. nih.govrsc.orgmerckgroup.com

Structural Biology of Antibiotic 2230c and Its Target Complexes

Structural Characterization of the Free Antibiotic 2230C Compound

This compound, also known as mannosylparomomycin, is a complex aminoglycoside antibiotic. nih.gov Its chemical structure has been elucidated through various analytical techniques. The molecular formula is C29H55N5O19. naturalproducts.net It is classified as a 4,5-disubstituted 2-deoxystreptamine (B1221613) derivative and is recognized to contain sugar moieties, specifically ring sugars. naturalproducts.net

The structural characterization relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, has been instrumental in determining the connectivity and stereochemistry of the molecule. derpharmachemica.comresearchgate.net Techniques like Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-bond and through-space correlations, respectively, which are crucial for assembling the complete three-dimensional structure. embrapa.br The complexity of the molecule, with its multiple stereocenters and flexible glycosidic linkages, makes structural determination a challenging task.

The compound possesses a significant number of functional groups that can participate in hydrogen bonding, with a count of 16 hydrogen bond donors and 24 hydrogen bond acceptors. naturalproducts.net This high density of polar groups contributes to its solubility in aqueous environments and its ability to interact with biological targets. The molecule has 12 rotatable bonds, which gives it considerable conformational flexibility. naturalproducts.net

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C29H55N5O19 naturalproducts.net
Heavy Atom Count 53 naturalproducts.net
Rotatable Bond Count 12 naturalproducts.net
Hydrogen Bond Donors 16 naturalproducts.net
Hydrogen Bond Acceptors 24 naturalproducts.net

Co-Crystallography and Cryo-Electron Microscopy Studies of this compound-Target Interactions

The primary target of this compound is methionyl-tRNA synthetase (MetRS), an essential enzyme in bacterial protein synthesis. rcsb.org Understanding the interaction between the antibiotic and MetRS at an atomic level is crucial for explaining its inhibitory mechanism. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques used to determine the three-dimensional structures of antibiotic-target complexes. springernature.comdrugtargetreview.comox.ac.uk

Studies on the co-crystal structure of MetRS from bacteria like Staphylococcus aureus have revealed detailed insights into the binding pocket. rcsb.org These structures show that the antibiotic occupies the binding site for L-methionine, one of the enzyme's natural substrates. rcsb.org The binding is stabilized by a network of hydrogen bonds and van der Waals interactions between the antibiotic and key amino acid residues in the active site.

Cryo-EM has also emerged as a revolutionary tool, particularly for large and flexible complexes like the ribosome, another major antibiotic target. roche.comnih.gov While specific cryo-EM studies on the this compound-MetRS complex are not detailed in the provided results, this technique has been successfully used to visualize other antibiotic-ribosome complexes at near-atomic resolution. nih.govembl.orgnih.gov This allows researchers to observe how antibiotics can stall protein synthesis by physically obstructing the path of the nascent polypeptide chain or by interfering with the peptidyl transferase center. nih.govrcsb.org

The structural data obtained from these techniques are invaluable for understanding the basis of antibiotic specificity and resistance. For instance, differences in the MetRS active site between bacterial and human enzymes can be exploited for the design of selective inhibitors with minimal off-target effects. rcsb.org

Analysis of Conformational Dynamics and Binding Energetics

The binding of an antibiotic to its target is not a static process but a dynamic one, involving conformational changes in both the ligand and the protein. nih.govrsc.org Molecular dynamics (MD) simulations are a powerful computational tool used to study these dynamic events and to calculate the energetics of binding. frontiersin.orgnih.govsemanticscholar.org

MD simulations can reveal how this compound adapts its conformation to fit into the MetRS binding site. researchgate.net The flexibility of the antibiotic, stemming from its rotatable bonds, allows it to adopt an energetically favorable conformation upon binding. naturalproducts.net These simulations can also highlight the role of water molecules in mediating the interaction between the antibiotic and the protein.

Experimental techniques such as isothermal titration calorimetry (ITC) can directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). While specific ITC data for this compound is not available in the search results, this method is a standard approach in drug discovery to characterize ligand-target interactions.

Understanding the conformational dynamics and binding energetics can provide insights into the mechanisms of drug resistance. nih.gov Mutations in the target protein can alter the binding site, leading to a decrease in binding affinity and rendering the antibiotic less effective.

Structure-Activity Relationship (SAR) Studies Derived from Structural Insights

Structure-activity relationship (SAR) studies aim to understand how chemical modifications to a lead compound affect its biological activity. nih.govresearchgate.netkcl.ac.uk The structural information gleaned from X-ray crystallography, cryo-EM, and computational modeling provides a rational basis for designing new analogs of this compound with improved properties. mdpi.comnih.govsci-hub.semdpi.com

By examining the co-crystal structure of this compound bound to MetRS, researchers can identify which functional groups on the antibiotic are essential for binding and which can be modified to enhance activity or to overcome resistance. nih.govnih.gov For example, if a particular hydroxyl group is involved in a critical hydrogen bond with the enzyme, its removal would likely lead to a significant loss of activity. Conversely, a part of the molecule that is exposed to the solvent could be a suitable site for modification to improve pharmacokinetic properties without compromising target binding. beilstein-journals.org

The synthesis of a library of derivatives with systematic modifications allows for the exploration of the chemical space around the parent molecule. nih.gov These derivatives are then tested for their inhibitory activity against MetRS and their antibacterial efficacy. The resulting data can be used to build a comprehensive SAR model. mdpi.com

For instance, modifications to the sugar moieties of aminoglycosides can have a profound impact on their activity. Altering the stereochemistry or the nature of the substituents on the sugar rings can affect both target binding and susceptibility to resistance enzymes. SAR studies can guide the development of new aminoglycosides that are less susceptible to enzymatic inactivation, a common mechanism of resistance.

Development of Novel Derivatives and Analogues of Antibiotic 2230c

Strategies for Overcoming Evolved Resistance through Structural Modification of Antibiotic 2230C Analogues

Without specific studies on the derivatization of this compound, any attempt to construct the requested article would involve speculation or the improper application of general principles from other antibiotic development programs, which would violate the core instruction to focus solely on the specified compound.

Emerging Methodologies and Future Research Trajectories for Antibiotic 2230c

Application of Artificial Intelligence and Machine Learning in Compound Optimization and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing antibiotic discovery and optimization. nih.govbinasss.sa.cr These technologies offer powerful tools to navigate the vast chemical space and accelerate the identification of novel therapeutic agents. researcher.life For a compound class like mycosporine-like amino acids (MAAs), which includes Antibiotic 2230C, AI can be pivotal in overcoming the resource-intensive and often unpredictable nature of traditional experimental optimization. biorxiv.orgnih.gov

Generative AI frameworks, for example, can design entirely new peptide or small molecule sequences by modifying existing templates, representing a significant shift from screening fixed databases to creating optimized derivatives with enhanced antimicrobial properties. biorxiv.orgnih.gov Such models have demonstrated high success rates in improving antimicrobial activity against clinically relevant pathogens. biorxiv.orgnih.gov By analyzing extensive datasets, AI algorithms can predict molecular properties, identify patterns relevant to antibiotic discovery, and optimize compounds for improved efficacy. researchgate.net This data-driven approach allows for the rapid, accurate, and customized selection of antibiotic candidates, which can mitigate the global challenge of antimicrobial resistance. nih.gov

Predictive analytics powered by AI can also forecast resistance patterns and guide the development of personalized therapies by leveraging large-scale clinical and epidemiological data. nih.gov These systems can be integrated with electronic health records to offer patient-specific recommendations, thereby enhancing antimicrobial stewardship. mdpi.com The application of these AI and ML models could significantly expedite the research and development pipeline for novel compounds like this compound.

AI/ML Model TypeApplication in Antibiotic ResearchPotential ImpactReference
Generative AI (e.g., Transformer-based Variational Autoencoders)Designs novel peptide and small molecule sequences with optimized antimicrobial properties.Accelerates discovery of new antibiotics by creating new chemical entities rather than just screening existing ones. biorxiv.orgnih.gov
Predictive Analytics (e.g., Logistic Regression, Gradient-Boosting Machines)Identifies resistance patterns, forecasts outbreaks, and guides personalized antibiotic therapies.Improves antimicrobial stewardship and treatment appropriateness, potentially reducing mortality rates. nih.govbinasss.sa.cr
Deep Neural NetworksScreens vast chemical libraries to identify novel compounds with antibacterial activity against resistant pathogens.Enables high-throughput in silico screening that is faster and more cost-effective than traditional lab methods. dntb.gov.ua
Clinical Decision Support Systems (CDSS)Integrates with patient data to provide customized treatment recommendations and antibiotic selection.Enhances adherence to clinical guidelines and reduces inappropriate prescriptions. binasss.sa.crmdpi.com

Advanced Omics Technologies in Understanding the Biological Effects of this compound (e.g., transcriptomics, proteomics)

Advanced omics technologies, such as transcriptomics and proteomics, are essential for obtaining a comprehensive understanding of the biological effects of antimicrobial compounds. elifesciences.org These high-throughput methods provide detailed insights into the molecular responses of organisms to external stimuli, like exposure to an antibiotic. nih.govfrontiersin.org For a compound like this compound, which belongs to the MAA family, omics can elucidate its precise mechanisms of action beyond its known role as a UV-protectant. nih.govmdpi.com

Transcriptomics, the study of the complete set of RNA transcripts, can reveal which genes are up- or down-regulated in a pathogen upon exposure to the antibiotic. frontiersin.org Proteomics analyzes the entire protein complement of a cell, identifying changes in protein expression and post-translational modifications that occur in response to the compound. mdpi.com An integrated proteo-transcriptomics approach can identify novel drug targets and resistance mechanisms by correlating changes in gene expression with corresponding protein levels. elifesciences.orgfrontiersin.org

Studies on MAAs have already utilized these technologies to some extent. For instance, transcriptome mining has helped identify new genes in the MAA biosynthetic pathway, while proteomics has revealed that UV stimulation boosts MAA synthesis through the shikimate pathway. nih.gov Furthermore, proteomics has been used to understand the anti-inflammatory properties of specific MAAs by analyzing their effects on protein expression in human cells. dntb.gov.ua Applying these omics technologies directly to this compound would be crucial in mapping its interaction with bacterial cells, identifying its molecular targets, and understanding its broader physiological effects, such as antioxidant or anti-inflammatory activities. nih.govmdpi.com

Omics TechnologyDescriptionApplication to this compound ResearchReference
Transcriptomics (RNA-Seq)Large-scale analysis of RNA transcripts to quantify gene expression.Identifies genes and pathways in bacteria that are affected by the compound, revealing its mode of action and potential resistance mechanisms. elifesciences.orgfrontiersin.org
Proteomics (Mass Spectrometry-based)Large-scale study of proteins, including their abundance, structure, and function.Determines the protein targets of the antibiotic and characterizes the cellular response at the protein level. elifesciences.orgmdpi.com
MetabolomicsComprehensive analysis of metabolites within a biological sample.Uncovers changes in metabolic pathways, which can reveal how the antibiotic disrupts cellular function and how the cell adapts. nih.gov
Integrated Multi-OmicsCombines data from genomics, transcriptomics, proteomics, and metabolomics.Provides a holistic view of the biological system's response, enabling a deeper understanding of the compound's multifaceted effects. elifesciences.orgnih.gov

Investigation of Co-administration and Combination Therapy Strategies with this compound

Combination therapy, the use of two or more antimicrobial drugs, is an increasingly important strategy to combat multidrug-resistant (MDR) bacteria, enhance therapeutic efficacy, and reduce the likelihood of resistance development. nih.govfrontiersin.org Investigating the potential of this compound in combination regimens could unlock new treatment paradigms. Such strategies can involve combining a novel compound with conventional antibiotics to achieve synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual effects. researchgate.netacs.org

Research has shown that certain natural compounds can potentiate the effects of traditional antibiotics. nih.gov For example, some agents enhance the permeability of the bacterial cell wall, allowing antibiotics like penicillin to better reach their targets. frontiersin.org The potential for synergistic interactions is vast, with studies demonstrating successful combinations of β-lactams, aminoglycosides, and other antibiotic classes against resistant pathogens. mdpi.com Several cyanobacterial metabolites have demonstrated synergistic effects when paired with conventional antibiotics like ampicillin (B1664943) and ciprofloxacin, enhancing their efficacy and mitigating resistance. researchgate.netacs.org

A systematic investigation into this compound would involve screening it against a panel of MDR pathogens in combination with a diverse library of existing antibiotics. nih.gov Techniques like checkerboard assays can determine if the interactions are synergistic, additive, or antagonistic. nih.gov The goal would be to identify combinations that can restore the effectiveness of older antibiotics or create a more potent therapy that requires lower doses of each component, thereby minimizing potential side effects. mit.edu

Research into Strategies for Overcoming Biofilm-Associated Bacterial Resistance to this compound

Bacterial biofilms, structured communities of cells encased in a self-produced matrix, are a major cause of persistent infections and exhibit dramatically increased resistance to antimicrobial agents. jmb.or.krrsc.org Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their free-floating counterparts. jmb.or.kr This resilience stems from multiple factors, including the physical barrier of the extracellular matrix, the presence of metabolically inactive "persister" cells, and the upregulation of efflux pumps. frontiersin.orgnih.gov

Future research on this compound must include its efficacy against bacterial biofilms. Strategies to overcome biofilm-associated resistance are multifaceted and could involve using the compound to:

  • Inhibit Biofilm Formation: Some compounds can interfere with bacterial adhesion or the production of the extracellular matrix, preventing the biofilm from establishing itself. frontiersin.org
  • Disrupt Existing Biofilms: This could involve targeting the structural components of the biofilm matrix, making the embedded bacteria susceptible to antibiotics or the host's immune system. jmb.or.kr
  • Block Quorum Sensing (QS): QS is a cell-to-cell communication system that bacteria use to coordinate biofilm formation. jmb.or.kr Anti-QS agents can disrupt this signaling, thereby preventing or reversing biofilm development. frontiersin.orgjmb.or.kr
  • Target Persister Cells: Investigating whether the compound is effective against the dormant, highly tolerant persister cells within a mature biofilm is critical for preventing infection relapse.
  • Given that some MAAs are naturally found in cyanobacterial biofilms, where they offer photoprotection, it is plausible that they or their derivatives could be adapted to disrupt pathogenic biofilms. nih.govresearchgate.net Combining this compound with agents that degrade the biofilm matrix, such as enzymes, or with other antibiotics has shown promise as a therapeutic strategy. frontiersin.org

    Ecological and Evolutionary Aspects of this compound in Microbial Communities

    This compound belongs to the mycosporine-like amino acid (MAA) family, which are natural secondary metabolites produced by a wide range of organisms, particularly those in marine environments exposed to high ultraviolet radiation (UVR). nih.govnih.gov The primary ecological role of MAAs is to act as natural sunscreens, protecting organisms from UV-induced damage. mdpi.commdpi.com However, evidence suggests they serve multiple functions, acting as antioxidants, osmotic regulators in response to salt stress, and potentially as signaling molecules. mdpi.comtexilajournal.com

    The production of such compounds is an evolutionary adaptation to environmental pressures. nih.gov The genes for MAA biosynthesis are thought to have originated in cyanobacteria and were subsequently transferred to other organisms. nih.gov Studying the ecological role of this compound within its native microbial community can provide insights into its natural function and potential for broader applications. For instance, its presence in biofilms suggests a role in community survival and protection. nih.gov

    From an evolutionary perspective, the widespread use of any antibiotic exerts selective pressure on microbial populations, driving the emergence and spread of resistance. nih.govmdpi.com The introduction of a novel compound like this compound into clinical or agricultural settings could alter the structure and function of natural microbial communities. mdpi.comvt.edu Chronic exposure, even at low concentrations, can maintain a pool of resistance genes in the environment. frontiersin.org Therefore, understanding the ecological and evolutionary consequences of using this compound is crucial for its sustainable development and deployment, aiming to predict and mitigate the inevitable rise of resistance. nih.gov

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.